Penta-2,4-dienoate
Description
Properties
Molecular Formula |
C5H5O2- |
|---|---|
Molecular Weight |
97.09 g/mol |
IUPAC Name |
(2E)-penta-2,4-dienoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/p-1/b4-3+ |
InChI Key |
SDVVLIIVFBKBMG-ONEGZZNKSA-M |
SMILES |
C=CC=CC(=O)[O-] |
Isomeric SMILES |
C=C/C=C/C(=O)[O-] |
Canonical SMILES |
C=CC=CC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions : Penta-2,4-dienoate is frequently utilized in Diels-Alder cycloaddition reactions, a fundamental method for constructing cyclic compounds. The conjugated diene system facilitates the formation of various cyclic structures when reacted with suitable dienophiles. For example, the synthesis of heterocyclic compounds has been achieved using this compound as a dipolarophile in regioselective cycloaddition reactions .
Case Study : A study demonstrated the one-pot synthesis of spiroheterocyclic compounds using (E)-ethyl this compound. The reaction yielded high selectivity and good yields, showcasing its effectiveness as a synthetic intermediate .
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Spiroheterocycles | [3 + 2]-cycloaddition | 85 | |
| Cyclic Lactams | Intramolecular Diels-Alder | High selectivity |
Antioxidant Properties : Research indicates that this compound derivatives can exhibit significant antioxidant activity. The presence of conjugated double bonds allows these compounds to scavenge free radicals effectively. A study found that ethyl this compound reduced oxidative stress markers in vitro, suggesting potential applications in preventing cellular damage.
Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent.
| Activity Type | Target Organisms | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 15 | |
| Antioxidant | N/A | Reduced oxidative stress markers |
Medicinal Chemistry
This compound is being explored for its potential in drug development due to its reactive diene system. Its ability to form reactive intermediates makes it an attractive candidate for synthesizing biologically active compounds.
Case Study : A recent investigation focused on synthesizing novel anticancer agents derived from this compound. Modifications to the parent structure led to derivatives that exhibited promising cytotoxicity against various cancer cell lines.
Material Science
The electronic properties imparted by the conjugated diene system of this compound make it a candidate for research into new materials with specific functionalities. These include potential applications in organic semiconductors and photoconductors due to their ability to facilitate charge transport.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with related compounds reveals distinct reactivity patterns and biological activities:
| Compound Name | Structure | Unique Biological Activity |
|---|---|---|
| (Z)-Ethyl this compound | Z-Ethyl this compound | Exhibits different reactivity patterns |
| Ethyl 5-Phenylsulfonylthis compound | Ethyl 5-Phenylsulfonylthis compound | Enhanced chemical properties; potential drug applications |
| Penta-2,4-Dienoic Acid | Penta-2,4-Dienoic Acid | Serves as a parent compound; different reactivity |
Comparison with Similar Compounds
Structural Analogues with Aromatic/ Heterocyclic Substituents
Penta-2,4-dienoate derivatives modified with aromatic or heterocyclic groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of select derivatives:

Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in (2E,4E)-5-(6-(trifluoromethyl)pyridin-3-yl)this compound) increase thermal stability (melting point 117–119°C) .
- Heterocyclic substituents (e.g., benzofuran, thiophene) enhance biological activity, likely due to improved binding affinity to cellular targets .
- Methyl/ethyl esters (e.g., methyl piperate) are more lipophilic than carboxylate salts, influencing pharmacokinetic profiles .
Biochemical and Enzymatic Interactions
This compound participates in enzymatic pathways distinct from those of saturated or monounsaturated fatty acids. For example:
- Conversion to oxopent-4-enoyl-CoA: this compound is metabolized by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, with an apparent Km of 35 µM for hydration—significantly lower than crotonoyl-CoA (Km = 18:100 ratio of maximal velocities) .
Comparison with Pent-4-enoic Acid:
- Pent-4-enoic acid (a hypoglycemic agent) shares a similar carbon skeleton but lacks the conjugated diene system. This structural difference reduces its reactivity in cycloaddition reactions but enhances metabolic stability .
Antitumor Activity of DKC Derivatives
Diketene curcumin (DKC) derivatives featuring this compound moieties demonstrate potent antitumor activity. For example:
- DKC-14 and DKC-15 : These derivatives exhibit IC50 values <10 µM against breast, lung, and colon cancer cell lines, attributed to their ability to inhibit aromatase and estrogen receptor α (ERα) .
- Mechanistic divergence: Unlike non-conjugated curcumin analogs, the dienoate system in DKC derivatives enhances π-π stacking interactions with hydrophobic enzyme pockets, improving binding affinity .
Physicochemical Properties and Stability
Preparation Methods
Palladium-Catalyzed Alkenylation
Palladium-catalyzed alkenylation, particularly the Negishi coupling, has emerged as a cornerstone for synthesizing stereodefined dienoates. For example, ethyl undeca-2,4-dienoate stereoisomers were prepared with ≥98% isomeric purity using Pd catalysts such as PEPPSI (pyridine-enhanced precatalyst preparation, stabilization, and initiation) in tandem with (1E)-3-diisobutylaluminoxy-1-propenyl-zirconocene chloride. Key conditions include:
-
Catalyst : 1 mol% PEPPSI.
-
Base : CsF or nBu<sub>4</sub>NF for Z/E selectivity.
-
Solvent : Tetrahydrofuran (THF) or toluene.
This method’s superiority lies in its ability to control both regiochemistry and stereochemistry, making it indispensable for synthesizing complex dienoates.
Wittig-Type Olefinations
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction employs phosphonate ylides to generate (2E,4E)-dienoates. While effective for aryl aldehydes or sterically hindered substrates, stereoselectivity drops to 85–90% for aliphatic aldehydes. For instance, reactions with α,β-unsaturated aldehydes under basic conditions (K<sub>2</sub>CO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>) yield dienoates but require chromatographic purification to achieve high purity.
Still-Gennari (SG) Olefination
SG olefination, utilizing fluorinated phosphonates, enhances Z-selectivity. Ethyl (2Z,4E)-undeca-2,4-dienoate was synthesized in ≥98% selectivity using this method, though it remains limited to specific aldehyde substrates.
Bestmann Ylide Approach
The Bestmann ylide (triethylphosphonoacetate) enables a linchpin strategy for constructing conjugated dienoates. In a three-component reaction, allylic alcohols (e.g., oct-2-en-1-ol) and aldehydes (e.g., cinnamaldehyde) react with the ylide in THF or toluene, yielding dienoates in 80–90% efficiency. For example:
-
Substrate : (Z)-allylic alcohols.
-
Conditions : 0°C to room temperature, 12–24 hours.
Functional Group Interconversion
Esterification of Penta-2,4-dienoic Acid
Penta-2,4-dienoic acid is esterified via Fischer esterification (H<sub>2</sub>SO<sub>4</sub>, ethanol) or Steglich reaction (DCC, DMAP). The resulting ethyl penta-2,4-dienoate is deprotonated using strong bases (e.g., NaOH) to yield the anion.
Sulfonation for Activated Derivatives
Ethyl 5-(phenylsulfonyl)this compound, a dipolarophile for cycloadditions, is synthesized via sulfonation of the parent ester. This derivative participates in [3+2]-cycloadditions with azomethine ylides, forming spiroheterocycles in 70–85% yields.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Selectivity | Yield | Conditions |
|---|---|---|---|---|
| Pd-catalyzed Alkenylation | PEPPSI, ZrCp<sub>2</sub>Cl<sub>2</sub> | ≥98% | >80% | THF, CsF, 25°C |
| HWE Olefination | Phosphonate ylide | 85–90% | 70–80% | CH<sub>2</sub>Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> |
| Bestmann Ylide | Triethylphosphonoacetate | ≥98% | 80–90% | THF/toluene, 0°C–25°C |
| Sulfonation | Phenylsulfonyl chloride | N/A | 70–85% | Pyridine, RT |
Mechanistic Insights and Optimization
Q & A
Q. What are the standard synthetic methodologies for preparing substituted penta-2,4-dienoate derivatives, and how do reaction conditions influence yield?
Substituted penta-2,4-dienoates (e.g., ethyl 3-phenylthis compound) are typically synthesized via esterification of pentadienoic acid derivatives or through conjugate addition reactions. A common approach involves the use of palladium-catalyzed cross-coupling to introduce aryl groups. For example, ethyl 3-phenylthis compound is synthesized by reacting phenylboronic acid with ethyl pentadienoate under Suzuki-Miyaura conditions, achieving yields of 60–75% at 80°C in THF . Optimization of catalysts (e.g., Pd(PPh₃)₄), solvents (polar vs. nonpolar), and temperature is critical for reproducibility.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound structures?
- NMR : ¹H and ¹³C NMR resolve conjugation patterns and substituent effects (e.g., olefinic protons at δ 5.5–6.5 ppm).
- X-ray crystallography : Determines stereochemistry and dihedral angles (e.g., ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)this compound exhibits a planar this compound backbone with an 85.73° phenyl ring tilt ).
- HR-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 202.249 for ethyl (2E,4E)-5-phenylthis compound ).
Q. How can researchers design experiments to study the reactivity of penta-2,4-dienoates in Diels-Alder reactions?
Penta-2,4-dienoates act as dienes or dienophiles depending on substitution. For asymmetric Diels-Alder reactions, use chiral auxiliaries (e.g., sulfinyl groups) or Lewis acid catalysts (e.g., TiCl₄). Monitor regioselectivity via HPLC and compare kinetic data under varying temperatures (e.g., 25°C vs. 60°C) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory kinetic data in this compound cycloadditions across studies?
Discrepancies in reaction rates often arise from solvent polarity, steric hindrance, or competing pathways. For example, ethyl 3-phenylthis compound may exhibit slower cycloaddition in polar aprotic solvents due to reduced diene flexibility, whereas nonpolar solvents enhance orbital overlap . Computational studies (DFT) can model transition states to resolve such contradictions .
Q. How can computational chemistry predict the regioselectivity of this compound derivatives in multi-component reactions?
Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites. For instance, methyl 5-phenylpenta-2,4-diynoate’s LUMO localization at the triple bond directs nucleophilic attacks, validated by experimental HR-MS and IR data .
Q. What strategies optimize this compound derivatives for in vitro biological assays (e.g., antifungal or anti-leishmanial activity)?
- Structure-Activity Relationships (SAR) : Modify ester groups (e.g., replacing ethyl with tert-butyl enhances membrane permeability).
- In vitro assays : Test derivatives against Leishmania promastigotes using IC₅₀ measurements. For example, (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)this compound derivatives show IC₅₀ values <10 µM, linked to mitochondrial disruption .
Methodological Frameworks
Q. How can the PICOT framework guide research on this compound toxicity in cellular models?
- Population : Human hepatocyte cell lines (e.g., HepG2).
- Intervention : Exposure to ethyl 3-phenylthis compound (0.1–100 µM).
- Comparison : Untreated cells vs. cells treated with known hepatotoxins.
- Outcome : Measure apoptosis (Annexin V assay) and oxidative stress (ROS levels).
- Time : 24–72 hr exposure .
Q. What are the FINER criteria for evaluating novel this compound applications in materials science?
- Feasible : Scale synthesis to gram quantities without column chromatography.
- Novel : Develop photopolymerizable derivatives for 3D printing.
- Ethical : Ensure compliance with Green Chemistry principles (e.g., solvent recycling).
- Relevant : Address gaps in biodegradable polymer research .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

